molecular formula C11H12N2O4S2 B14392790 2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate CAS No. 88515-25-7

2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate

Cat. No.: B14392790
CAS No.: 88515-25-7
M. Wt: 300.4 g/mol
InChI Key: VRHNXLMBPYIUAU-UHFFFAOYSA-N
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Description

2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate typically involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative. One common method includes the use of 2-aminothiophenol and 2-methylpropanoic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    2-Phenylbenzothiazole: Studied for its anti-cancer properties.

Uniqueness

2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfamoyl group enhances its solubility and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

88515-25-7

Molecular Formula

C11H12N2O4S2

Molecular Weight

300.4 g/mol

IUPAC Name

(2-sulfamoyl-1,3-benzothiazol-5-yl) 2-methylpropanoate

InChI

InChI=1S/C11H12N2O4S2/c1-6(2)10(14)17-7-3-4-9-8(5-7)13-11(18-9)19(12,15)16/h3-6H,1-2H3,(H2,12,15,16)

InChI Key

VRHNXLMBPYIUAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)N

Origin of Product

United States

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